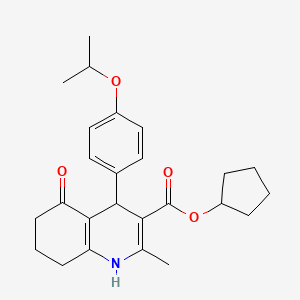![molecular formula C17H20N2O4S B5508764 N~2~-(2-methoxyphenyl)-N~1~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5508764.png)
N~2~-(2-methoxyphenyl)-N~1~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
"N2-(2-methoxyphenyl)-N1-methyl-N2-[(4-methylphenyl)sulfonyl]glycinamide" is a compound that may be associated with sulfonamide chemistry, known for a wide range of applications from drug development to material science due to their unique structural and functional characteristics. Sulfonamides are a group of compounds featuring a sulfonyl amide functional group, which significantly influences their chemical behavior and physical properties.
Synthesis Analysis
The synthesis of compounds similar to "N2-(2-methoxyphenyl)-N1-methyl-N2-[(4-methylphenyl)sulfonyl]glycinamide" often involves complex organic synthesis routes. These routes can include steps like sulfonylation, amidation, and alkylation, tailored to introduce specific functional groups to the molecule. For instance, the synthesis of methyl sulfomycinate and sulfomycinic amide from diethoxyacetonitrile showcases the type of convergent synthesis approach that might be employed for similar compounds (Bagley & Glover, 2006).
Molecular Structure Analysis
The molecular structure of compounds like "N2-(2-methoxyphenyl)-N1-methyl-N2-[(4-methylphenyl)sulfonyl]glycinamide" is characterized by X-ray diffraction, NMR, and FT-IR spectroscopy. These techniques allow for detailed insight into the compound's configuration, conformation, and electronic structure, providing a foundation for understanding its reactivity and properties. A study demonstrated the molecular structure, spectral analysis, and theoretical insights into a similar sulfonamide compound, offering insights into its electronic and structural characteristics (Murugavel et al., 2017).
Scientific Research Applications
Synthetic Chemistry Applications
Research has shown the use of compounds similar to N2-(2-methoxyphenyl)-N1-methyl-N2-[(4-methylphenyl)sulfonyl]glycinamide in the synthesis of complex organic molecules. For instance, derivatives of Weinreb amides have been utilized for the synthesis of 4-aryl-1,2,3,4-tetrahydroisoquinoline frameworks, which are of interest due to their pharmacological properties (Harikrishna Kommidi, Sivaraman Balasubramaniam, & I. Aidhen, 2010). This demonstrates the compound's role in facilitating complex synthetic routes and generating pharmacologically relevant structures.
Pharmacological Research
Compounds structurally related to N2-(2-methoxyphenyl)-N1-methyl-N2-[(4-methylphenyl)sulfonyl]glycinamide have been evaluated for their antitumor properties. A study highlighted the evaluation of sulfonamide-focused libraries in cell-based antitumor screens, identifying potent cell cycle inhibitors that have advanced to clinical trials (T. Owa, A. Yokoi, et al., 2002). This underscores the importance of such compounds in the development of new oncology therapeutics.
Herbicidal Activity
The reaction of similar compounds with Lawesson's Reagent has been explored for synthesizing 1,3,2-diazaphospholidin-4-thione-2-sulfides with selective herbicidal activity. This indicates the potential application in agriculture for controlling specific weeds without harming crops (Liang‐Nian He & Ruyu Chen, 1997).
Bone Health
Further pharmacological studies revealed the osteoclast inhibitory activity of related compounds, suggesting potential therapeutic applications in preventing osteoporosis and related bone diseases (Eunjin Cho, Zhihao Chen, et al., 2020). This area of research highlights the compound's relevance in developing treatments for bone health.
properties
IUPAC Name |
2-(2-methoxy-N-(4-methylphenyl)sulfonylanilino)-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-13-8-10-14(11-9-13)24(21,22)19(12-17(20)18-2)15-6-4-5-7-16(15)23-3/h4-11H,12H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COXVSIOUYWJDAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC)C2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[N-(2-Methoxyphenyl)4-methylbenzenesulfonamido]-N-methylacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3R*,4R*)-1-[(2-methoxy-4-methyl-1,3-thiazol-5-yl)carbonyl]-3,4-dimethyl-3-pyrrolidinol](/img/structure/B5508688.png)
![8-fluoro-N-[2-(1H-pyrazol-1-ylmethyl)benzyl]-2-quinolinecarboxamide](/img/structure/B5508691.png)
![2-methoxy-4-{[(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)imino]methyl}phenyl 4-fluorobenzoate](/img/structure/B5508698.png)
![3-phenyl-7-(4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-4-ylcarbonyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine dihydrochloride](/img/structure/B5508712.png)
![1'-(5-methylpyrazolo[1,5-a]pyrimidin-7-yl)spiro[chromene-2,3'-pyrrolidin]-4(3H)-one](/img/structure/B5508713.png)


![N-(3,4-dichlorophenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5508724.png)


![2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]-N-(4-fluorophenyl)acetamide](/img/structure/B5508739.png)
![3-[(4-ethoxybenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5508753.png)
![N-(tert-butyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-thiophenecarboxamide](/img/structure/B5508759.png)